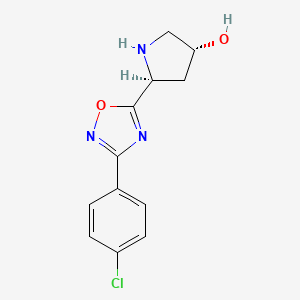
(3R,5S)-5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5S)-5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol is a complex organic compound that features a pyrrolidine ring substituted with a 1,2,4-oxadiazole ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydrazine derivatives under acidic or basic conditions.
Substitution with the chlorophenyl group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the pyrrolidine ring: This step often involves cyclization reactions, where the intermediate compounds are cyclized to form the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3R,5S)-5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with desired characteristics.
Mechanism of Action
The mechanism of action of (3R,5S)-5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The specific pathways involved depend on the context of its use, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.
(3R,5S)-5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of (3R,5S)-5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol lies in its specific substitution pattern and the presence of the chlorophenyl group. This gives it distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H12ClN3O2 |
|---|---|
Molecular Weight |
265.69 g/mol |
IUPAC Name |
(3R,5S)-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-3-ol |
InChI |
InChI=1S/C12H12ClN3O2/c13-8-3-1-7(2-4-8)11-15-12(18-16-11)10-5-9(17)6-14-10/h1-4,9-10,14,17H,5-6H2/t9-,10+/m1/s1 |
InChI Key |
NMNBXFDHRIEYKX-ZJUUUORDSA-N |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C2=NC(=NO2)C3=CC=C(C=C3)Cl)O |
Canonical SMILES |
C1C(CNC1C2=NC(=NO2)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















